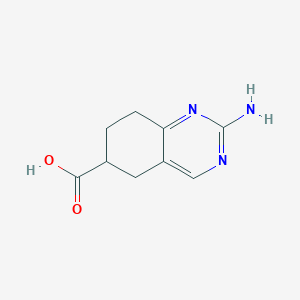

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a compound with the molecular weight of 193.21 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazolines can be achieved using α-aminoamidines and bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and yields excellent results . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H11N3O2/c10-9-11-4-6-3-5 (8 (13)14)1-2-7 (6)12-9/h4-5H,1-3H2, (H,13,14) (H2,10,11,12) .Chemical Reactions Analysis

In the synthesis of 5,6,7,8-tetrahydroquinazolines, α-aminoamidines react with bis-benzylidene cyclohexanones . The reaction occurs under mild conditions and is characterized by excellent yields .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 193.21 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Tetrahydroquinoline Derivatives

Ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate reacts with 2-nitrobenzaldehydes to produce a mixture of 2-amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives as the main products. This demonstrates the use of 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid in synthesizing complex heterocyclic structures (Bombarda et al., 1992).

Reduction of Tetrahydroquinazoline Carboxylic Acids

The catalytic reduction of tetrahydroquinazoline carboxylic acids produces dihydro-derivatives. This process involves the rearrangement of molecules, demonstrating the compound's versatility in chemical transformations (Armarego & Milloy, 1973).

Pharmaceutical Research

Chitinase Inhibitors

Heterocyclic N-acetylglucosaminyl amides and chitobiosyl amides of this compound were prepared to explore their potential as chitinase inhibitors. Enzyme assays showed moderate inhibitory activities, suggesting the compound's relevance in developing chitinase-targeting drugs (Rottmann et al., 1999).

Glycine Site Antagonism on the NMDA Receptor

2-Carboxytetrahydroquinolines derived from this compound have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. These findings contribute to the understanding of NMDA receptor functioning and the development of potential therapeutic agents (Carling et al., 1992).

Synthesis of Heterocyclic Compounds

- Synthesis of Tetra- and Penta-heterocyclic Compounds: The compound serves as a precursor in the synthesis of complex heterocyclic structures with potential applications in various fields, including pharmaceuticals (Abdallah et al., 2009).

Miscellaneous Applications

Synthesis of Fluorescent Brightening Agents

It has been used in the synthesis of 2-Aryl-6-substituted quinolines, which are studied for their potential as fluorescent brightening agents, indicating its utility in material science and industrial applications (Rangnekar & Shenoy, 1987).

Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation

The compound has been used in palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, showcasing its potential in advanced synthetic chemistry (Shabashov & Daugulis, 2010).

Mecanismo De Acción

While the specific mechanism of action for 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is not mentioned in the search results, it’s worth noting that molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase ( Mt PanK), and FAD-containing oxidoreductase DprE1 ( Mt DprE1) .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

The synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, suggesting that they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Propiedades

IUPAC Name |

2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h4-5H,1-3H2,(H,13,14)(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIUEYSRNRECET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2CC1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-(Tert-butyl)-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2721645.png)

![6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721646.png)

![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)

![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)

![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2721667.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)